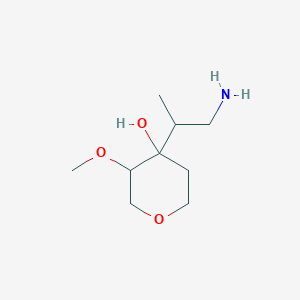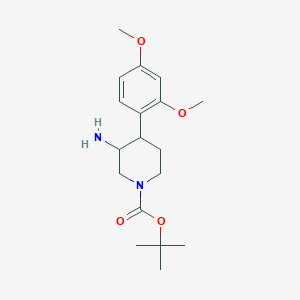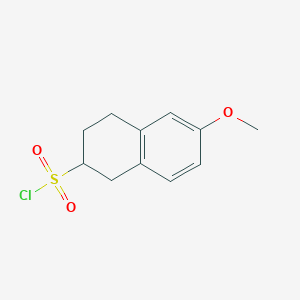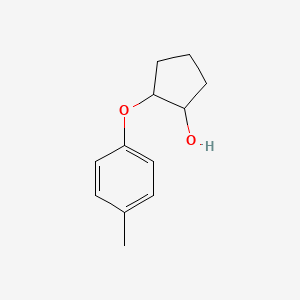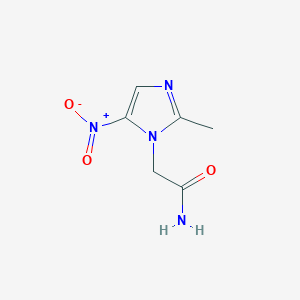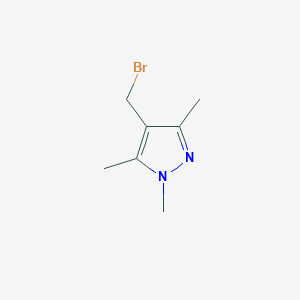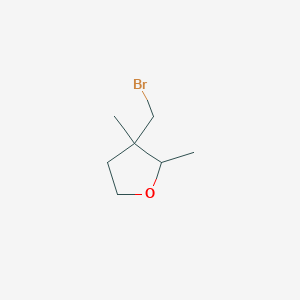![molecular formula C14H21ClO B13171404 (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol: is an organic compound that belongs to the class of chlorohydrins This compound is characterized by the presence of a chloro group and a hydroxyl group attached to an ethan-1-ol backbone, with two isopropyl groups attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the chlorination of an appropriate precursor, followed by the introduction of the hydroxyl group. One common method is the reaction of 2,4-bis(propan-2-yl)phenylmagnesium bromide with ethylene oxide, followed by chlorination using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding ethane derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives, such as ethers or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of ethers, amines, or other substituted derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is used as an intermediate for the synthesis of more complex molecules
Biology: This compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]ethan-1-ol: Lacks the chloro group, which may result in different reactivity and biological activity.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-bromoethan-1-ol: Contains a bromo group instead of a chloro group, which can affect its reactivity and applications.
(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethane: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness: The presence of both chloro and hydroxyl groups in (1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol imparts unique reactivity and versatility, making it a valuable compound in various fields
特性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC名 |
(1R)-2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3/t14-/m0/s1 |
InChIキー |
XRKKVEHJRHTTGS-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C1=CC(=C(C=C1)[C@H](CCl)O)C(C)C |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


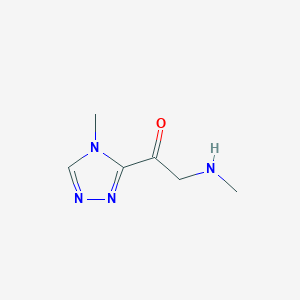
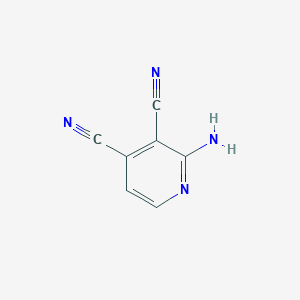
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
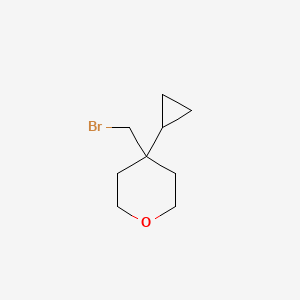
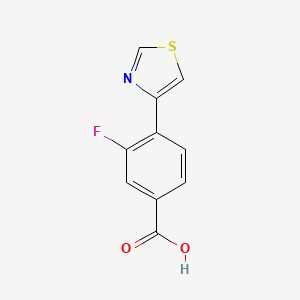
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
